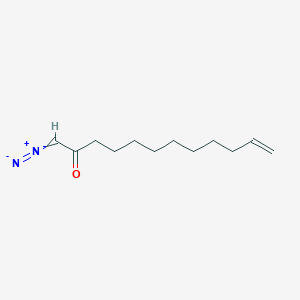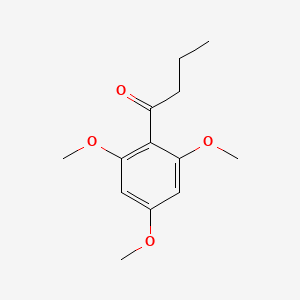
2-((1H-Pyrrol-1-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-Pyrrol-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C11H9NO2 It is a derivative of benzoic acid where a pyrrole ring is attached via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid typically involves the reaction of pyrrole with benzyl chloride in the presence of a base, followed by oxidation. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate.
Oxidizing Agent: Potassium permanganate or chromium trioxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((1H-Pyrrol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-((1H-Pyrrol-1-yl)methyl)benzyl alcohol.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
2-((1H-Pyrrol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 2-((1H-Pyrrol-1-yl)methyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, which may contribute to its biological activity. Additionally, the carboxylic acid group can form ionic bonds with target proteins, influencing their function.
相似化合物的比较
Similar Compounds
- 2-(1H-Pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
- 2-(1H-Benzimidazol-1-yl)methyl)benzoic acid
Uniqueness
2-((1H-Pyrrol-1-yl)methyl)benzoic acid is unique due to the presence of both a pyrrole ring and a benzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
73217-14-8 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-(pyrrol-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9H2,(H,14,15) |
InChI 键 |
KGGOAEPZQXPCHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


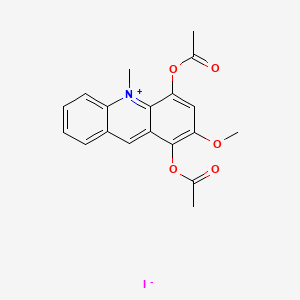
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)


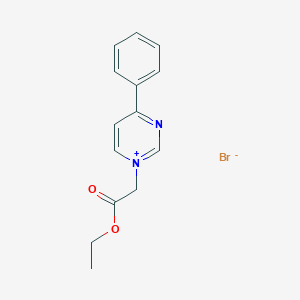
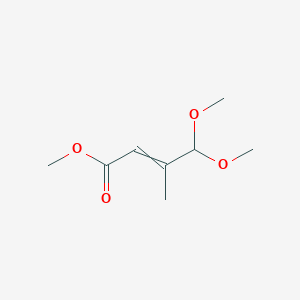
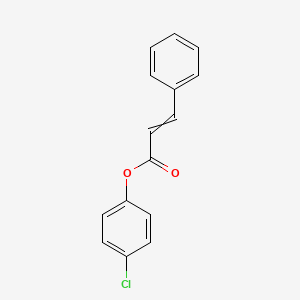
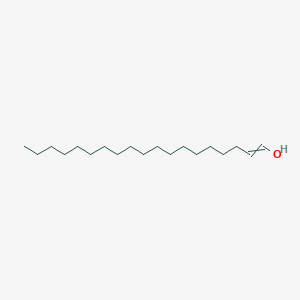

![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)


